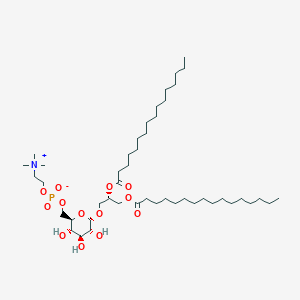
2-(Dimethylamino)ethyl 3-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylamino)ethyl 3-aminobenzoate, also known as benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and alcohol. Benzocaine works by blocking nerve signals in the body, numbing the area where it is applied. In
Mécanisme D'action
Benzocaine works by blocking the sodium channels in nerve cells, preventing the transmission of nerve signals. This results in a numbing effect in the area where it is applied.
Effets Biochimiques Et Physiologiques
Benzocaine has been shown to have a low toxicity and is generally considered safe for use in medical and dental procedures. However, prolonged use or high doses can lead to side effects such as methemoglobinemia, a condition where the blood is unable to transport oxygen effectively. Benzocaine has also been associated with allergic reactions and skin irritation.
Avantages Et Limitations Des Expériences En Laboratoire
Benzocaine is commonly used in lab experiments as a local anesthetic for animals. It is preferred over other local anesthetics such as lidocaine because it has a longer duration of action and does not affect the cardiovascular system. However, 2-(Dimethylamino)ethyl 3-aminobenzoate can interfere with certain biochemical assays and should be used with caution in experiments where its presence could affect the results.
Orientations Futures
There are several potential future directions for research on 2-(Dimethylamino)ethyl 3-aminobenzoate. One area of interest is its potential use in treating chronic pain and neuropathic pain. Benzocaine has been shown to be effective in animal models of these conditions, and further research could lead to the development of new treatments for patients. Another area of interest is the development of new formulations of 2-(Dimethylamino)ethyl 3-aminobenzoate that are more effective and have fewer side effects. Finally, research could focus on the mechanism of action of 2-(Dimethylamino)ethyl 3-aminobenzoate and how it interacts with nerve cells, which could lead to a better understanding of pain pathways in the body.
Méthodes De Synthèse
Benzocaine can be synthesized by reacting p-aminobenzoic acid with ethanol and dimethylaminoethanol in the presence of hydrochloric acid. The reaction produces 2-(Dimethylamino)ethyl 3-aminobenzoate and water as byproducts. The purity of 2-(Dimethylamino)ethyl 3-aminobenzoate can be increased by recrystallization from hot water.
Applications De Recherche Scientifique
Benzocaine is widely used as a local anesthetic in medical and dental procedures. It is also used in over-the-counter products such as throat lozenges, cough drops, and topical creams for pain relief. Benzocaine has been studied for its potential use in treating conditions such as chronic pain, neuropathic pain, and migraine headaches.
Propriétés
Numéro CAS |
141998-47-2 |
|---|---|
Nom du produit |
2-(Dimethylamino)ethyl 3-aminobenzoate |
Formule moléculaire |
C11H16N2O2 |
Poids moléculaire |
208.26 g/mol |
Nom IUPAC |
2-(dimethylamino)ethyl 3-aminobenzoate |
InChI |
InChI=1S/C11H16N2O2/c1-13(2)6-7-15-11(14)9-4-3-5-10(12)8-9/h3-5,8H,6-7,12H2,1-2H3 |
Clé InChI |
FASGLKUAWBYRMU-UHFFFAOYSA-N |
SMILES |
CN(C)CCOC(=O)C1=CC(=CC=C1)N |
SMILES canonique |
CN(C)CCOC(=O)C1=CC(=CC=C1)N |
Synonymes |
Benzoic acid, 3-amino-, 2-(dimethylamino)ethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![13-(Hydroxymethyl)-2,5-dimethyl-8-propan-2-yl-15,20,22-trioxapentacyclo[12.8.0.02,10.05,9.016,21]docosa-8,12-diene-17,18-diol](/img/structure/B115075.png)












![1H-Isoindole-1,3(2H)-dione, 2-[2-(4-methylphenyl)-2-oxoethyl]-](/img/structure/B115102.png)